Cyclohexyl 3-trifluoromethylphenyl ketone
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Overview
Description
Comprehensive Analysis of Cyclohexyl 3-trifluoromethylphenyl Ketone
Cyclohexyl 3-trifluoromethylphenyl ketone is a compound that can be synthesized through various chemical reactions involving cyclohexanone derivatives. The presence of the trifluoromethyl group is a common feature in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of molecules.
Synthesis Analysis
The synthesis of related cyclohexanone derivatives can be achieved through different methods. For instance, an improved synthesis of a hydroxymethyl tricyclic ketone from cyclohexanone has been reported, which is a key intermediate for the synthesis of potent anti-inflammatory agents . Additionally, trifluoromethylated cyclohexyl compounds can be synthesized via a stepwise Robinson annulation, starting from pentafluoropropiophenone . This process involves a Mukaiyama Michael type reaction and can yield various fluorinated cyclohexane derivatives.
Molecular Structure Analysis
The molecular structure of cyclohexyl 3-trifluoromethylphenyl ketone would likely exhibit characteristics similar to those of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone, which has been studied in the crystal state, solution, and gas phase . The structure is expected to show a high degree of delocalization over the conjugated system, especially in the presence of electron-withdrawing trifluoromethyl groups.
Chemical Reactions Analysis
Cyclohexyl 3-trifluoromethylphenyl ketone could potentially undergo various chemical reactions. For example, cyclohexanone derivatives can participate in Lewis acid-catalyzed intermolecular [4 + 2] cycloadditions with aldehydes and ketones . Furthermore, the photo-Nazarov cyclization of 1-cyclohexenyl phenyl ketone has been studied, revealing the formation of hexahydrofluorenone and other intermediates . These reactions demonstrate the reactivity of cyclohexanone derivatives in forming complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl 3-trifluoromethylphenyl ketone would be influenced by the trifluoromethyl group, which is known to impart unique properties to molecules. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds . The presence of the ketone functional group also allows for further chemical modifications and transformations, as seen in various synthetic strategies .
Scientific Research Applications
Chemical Synthesis and Catalysis The versatility of cyclohexyl 3-trifluoromethylphenyl ketone extends to chemical synthesis and catalysis, as illustrated by Massicot et al. (2011), who explored its utility in synthesizing trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation. Their work underscores the compound's role in producing fluorinated cyclohexane and aromatic derivatives, offering a pathway to novel chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals (Massicot et al., 2011).
Photopolymerization and Material Science Recent advancements in material science have also benefited from the unique properties of cyclohexyl 3-trifluoromethylphenyl ketone derivatives. Xu et al. (2020) identified ketone derivatives based on cyclohexanone structures as effective photoinitiators for radical and cationic photopolymerizations under visible LED light. This finding opens new avenues for the use of cyclohexyl 3-trifluoromethylphenyl ketone derivatives in 3D printing technologies and the manufacturing of advanced materials with tailored properties (Xu et al., 2020).
Environmental Catalysis Moreover, cyclohexyl 3-trifluoromethylphenyl ketone and its derivatives find applications in environmental catalysis. Denekamp et al. (2018) explored the allylic oxidation of cyclohexene with O2, highlighting the catalytic efficiency of transition-metal catalysts supported on porous carbons. Their work contributes to understanding the mechanisms underlying selective oxidation processes, potentially leading to cleaner industrial chemical production methods (Denekamp et al., 2018).
Safety And Hazards
properties
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYFBTVCOOTWTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642602 |
Source
|
Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-trifluoromethylphenyl ketone | |
CAS RN |
3277-77-8 |
Source
|
Record name | Cyclohexyl[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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